(2R)-2-(2-methylpropyl)pyrrolidine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-(2-methylpropyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)6-8-4-3-5-9-8;/h7-9H,3-6H2,1-2H3;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHKYHBVDCWROA-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CCCN1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthetic Methodologies for 2r 2 2 Methylpropyl Pyrrolidine Hydrochloride
Historical Evolution of Pyrrolidine (B122466) Synthesis with Emphasis on Chiral Control
The synthesis of pyrrolidines has a rich history, evolving from classical methods yielding racemic mixtures to highly sophisticated strategies that provide precise control over stereochemistry. Early approaches to chiral pyrrolidines often relied on the resolution of racemates, a process that is inherently inefficient as it discards at least half of the material.
The advent of asymmetric synthesis marked a paradigm shift. A foundational strategy involved the use of the "chiral pool," leveraging naturally occurring enantiopure starting materials like amino acids. For instance, L-proline and L-glutamic acid, which possess inherent chirality, became popular starting points for the synthesis of more complex pyrrolidine derivatives. mdpi.comresearchgate.net These methods provided reliable access to certain stereoisomers, dictated by the configuration of the natural precursor.
In parallel, methodologies for creating chiral centers de novo were developed. An early and significant approach was the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral base, such as (−)-sparteine complexed with sec-butyllithium, followed by quenching with an electrophile. whiterose.ac.uk While groundbreaking, these methods often required cryogenic temperatures and the use of stoichiometric chiral auxiliaries.
The late 20th and early 21st centuries witnessed the rise of asymmetric catalysis, which revolutionized chiral synthesis. The development of chiral metal catalysts, particularly those based on rhodium, ruthenium, and iridium, enabled the highly enantioselective hydrogenation of prochiral precursors like enamines and pyrroles. acs.org This catalytic approach offered a more atom-economical and versatile route to chiral pyrrolidines. Concurrently, the field of organocatalysis emerged, with proline and its derivatives playing a central role in promoting asymmetric transformations, further expanding the toolkit for chiral pyrrolidine synthesis. unibo.it These historical developments have paved the way for the diverse and powerful stereoselective methods available today.
Stereodivergent and Stereoselective Pathways to (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride
Modern synthetic chemistry offers a variety of powerful strategies to access specific enantiomers of substituted pyrrolidines. These methods can be broadly categorized based on the source of chirality and the key bond-forming or stereochemistry-defining step.
Strategies Involving Chiral Pool Precursors
The use of naturally occurring, enantiomerically pure compounds as starting materials, known as the chiral pool, is a robust and well-established strategy. L-proline and L-glutamic acid are particularly relevant for the synthesis of (2R)-2-(2-methylpropyl)pyrrolidine.
A plausible route starting from L-proline would involve the selective reduction of the carboxylic acid to a hydroxymethyl group, followed by conversion of the alcohol to a suitable leaving group (e.g., a tosylate or iodide). Subsequent displacement with an isobutyl nucleophile, for example from an organocuprate, would install the desired side chain. Alternatively, a general method for preparing α-branched amino acids can be adapted. For example, (S)-proline can be converted to (S)-2-methylproline, demonstrating a methodology where the α-position is functionalized with retention of configuration. orgsyn.org A similar strategy could be envisioned to introduce an isobutyl group.
Glutamic acid offers another pathway. It can be converted to pyroglutamic acid, which serves as a versatile intermediate. researchgate.netnih.gov The pyroglutamic acid can then be subjected to a sequence of reductions and functional group manipulations to introduce the 2-methylpropyl substituent at the C2 position, ultimately yielding the desired pyrrolidine. The inherent chirality of the starting material directs the stereochemical outcome of the final product.
| Starting Material | Key Transformation Steps | Stereochemical Outcome | Reference(s) |
| L-Proline | 1. Reduction of carboxylic acid2. Functionalization of resulting alcohol3. Nucleophilic substitution with isobutyl group | (2R) configuration derived from L-proline | mdpi.comorgsyn.org |
| L-Glutamic Acid | 1. Cyclization to pyroglutamic acid2. Reduction of lactam and carboxylic acid3. Introduction of isobutyl group | (2R) configuration derived from L-glutamic acid | researchgate.netnih.gov |
Asymmetric Catalytic Hydrogenation Routes to Chiral Pyrrolidines
Asymmetric catalytic hydrogenation is a powerful atom-economical method for creating stereocenters. This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a pyrrole (B145914) or a cyclic enamine, using a chiral metal catalyst.
For the synthesis of (2R)-2-(2-methylpropyl)pyrrolidine, a suitable precursor would be 2-(2-methylpropyl)pyrrole or a related 1-pyrroline (B1209420) derivative. The hydrogenation of substituted pyrroles to pyrrolidines can be achieved with high diastereoselectivity using heterogeneous catalysts like rhodium on carbon. acs.org To achieve enantioselectivity, a chiral catalyst is required. Chiral ruthenium-bisphosphine complexes, such as those employing PhTRAP ligands, have proven effective in the asymmetric hydrogenation of substituted pyrroles, creating up to three new stereocenters with a high degree of control. researchgate.net Similarly, iridium catalysts with chiral spiro phosphine-oxazoline ligands have shown high efficiency in the asymmetric hydrogenation of cyclic imines, providing another viable route to the target molecule. nih.gov The choice of ligand is critical for inducing high enantioselectivity, with different ligands favoring the formation of either the (R) or (S) enantiomer.
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference(s) |
| 2-Alkyl-1-pyrroline | Ir-(Spiro-phosphine-oxazoline) | >95% | nih.gov |
| N-Boc-2-alkylpyrrole | Ru-(S,S)-(R,R)-PhTRAP | 93-99% | researchgate.net |
| 2-Alkyl-5-carboxymethyl-pyrrole | Rh/C (diastereoselective) | N/A (forms racemate) | acs.org |
Cyclization Reactions for Pyrrolidine Ring Formation
Enantioselective cyclization reactions construct the chiral pyrrolidine ring from an acyclic precursor in a stereocontrolled manner. A prominent strategy is the intramolecular aza-Michael addition, where a nitrogen nucleophile attacks an α,β-unsaturated system within the same molecule.
A "clip-cycle" strategy exemplifies this approach, where a protected bis-homoallylic amine is first linked to a thioacrylate via alkene metathesis. whiterose.ac.uk The subsequent intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid like TRIP, proceeds with high enantioselectivity to form the 2-substituted pyrrolidine ring. whiterose.ac.ukwhiterose.ac.uk Another powerful method involves a transaminase-triggered cyclization. nih.govresearchgate.net In this biocatalytic cascade, an ω-chloro ketone is first asymmetrically aminated by a transaminase enzyme to form a chiral amino intermediate. This intermediate then undergoes spontaneous intramolecular cyclization via nucleophilic substitution to afford the chiral 2-substituted pyrrolidine. nih.govresearchgate.net The choice of transaminase (either (R)- or (S)-selective) allows for access to either enantiomer of the final product. nih.gov
Deracemization and Kinetic Resolution Approaches for Enantiomeric Enrichment
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slower-reacting enantiomer and the product. In an ideal kinetic resolution, a 50% conversion results in the product and the remaining starting material, both in high enantiomeric excess.
Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer of the starting material is continuously racemized in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%. A notable example is the dynamic resolution of racemic 2-lithiopyrrolidines. nih.gov In the presence of a chiral ligand like (−)-sparteine, the racemic organolithium equilibrates, and one diastereomeric complex is favored thermodynamically. Quenching this mixture with an electrophile can provide the 2-substituted pyrrolidine with high enantioselectivity. nih.gov
Enzymes are also highly effective for kinetic resolutions. whiterose.ac.ukresearchgate.net For example, lipases can selectively acylate one enantiomer of a racemic pyrrolidine derivative, allowing for the easy separation of the acylated product from the unreacted enantiomer. researchgate.net
| Method | Chiral Agent/Catalyst | Substrate | Outcome | Reference(s) |
| Dynamic Kinetic Resolution | sec-BuLi / (-)-sparteine | N-Boc-pyrrolidine | Enantiomerically enriched 2-substituted pyrrolidine | nih.gov |
| Enzymatic Kinetic Resolution | Lipase | Racemic 2-alkylpyrrolidine | Separation of enantiomers via selective acylation | researchgate.net |
| Asymmetric Reduction | Titanocene catalyst | Racemic 2,5-disubstituted pyrroline | Resolution via reduction to pyrrolidine | whiterose.ac.uk |
Biocatalytic Transformations in the Synthesis of Chiral Pyrrolidines
Biocatalysis offers highly selective and environmentally benign alternatives to traditional chemical synthesis. nih.gov Enzymes can perform complex transformations with exceptional enantio- and regioselectivity under mild conditions.
Transaminases (TAs) are particularly useful for synthesizing chiral amines. researchgate.net As mentioned in section 2.2.3, they can catalyze the asymmetric amination of a ketone, which, if the substrate contains a leaving group at the appropriate position (e.g., an ω-chloro ketone), can trigger a spontaneous intramolecular cyclization to form a chiral pyrrolidine. nih.govresearchgate.net A panel of engineered transaminases is available, providing access to both (R) and (S) enantiomers with excellent enantiomeric excess (>99.5% in some cases). nih.gov
Another cutting-edge biocatalytic approach involves the use of engineered cytochrome P450 enzymes, termed P411s. nih.govcaltech.edu These enzymes can catalyze the intramolecular C(sp³)–H amination of organic azides. nih.gov A variant, P411-PYS-5149, was developed through directed evolution to catalyze the insertion of an alkyl nitrene (formed from the azide) into a C–H bond to construct the pyrrolidine ring with good enantioselectivity. This method represents a novel and direct way to form the N-heterocycle by functionalizing an unactivated C-H bond. nih.govcaltech.edu
Optimization of Reaction Conditions for Enhanced Enantiopurity and Yield
A representative enantioselective strategy involves a multi-step synthesis that ensures the correct stereochemistry is established and maintained. vulcanchem.com One such method proceeds through the formation of a Weinreb amide intermediate, followed by the introduction of the isobutyl group and a subsequent chiral resolution and reduction. vulcanchem.com The conditions for each step are finely tuned to maximize both yield and enantiomeric excess (e.e.). For instance, the introduction of the isobutyl moiety is often performed at very low temperatures (-70°C to -50°C) to control reactivity and prevent side reactions. vulcanchem.com
Detailed research findings from various approaches to synthesizing chiral 2-substituted pyrrolidines highlight the importance of the catalyst system. In metal-catalyzed reactions, the choice of the chiral ligand bound to the metal center (e.g., palladium, rhodium, silver) is paramount for inducing asymmetry. acs.orgnih.gov Optimization often involves screening a library of ligands to find the one that provides the best balance of reactivity and selectivity. Similarly, in biocatalytic methods, the selection of the specific enzyme and the pH and temperature of the reaction medium are crucial for achieving high performance. nih.govacs.org
The concentration of reactants and the reaction time are also key variables. Lowering catalyst loading is often a goal to reduce costs, but this may require adjusting other parameters, such as increasing the reaction time or temperature, to maintain a high conversion rate. nih.gov
Table 1: Example of Optimized Reaction Conditions in a Synthetic Route vulcanchem.com
| Step | Reagents | Temperature | Solvent | Yield | Enantiomeric Excess (e.e.) |
| 1. Weinreb Amide Formation | Pyrrolidine precursor, N,O-Dimethyl hydroxylamine (B1172632) HCl, Triethylamine (B128534) | 20–50°C | Dichloromethane | 85–90% | N/A |
| 2. Isobutyl Group Introduction | Weinreb amide intermediate, n-BuLi, 1,4-Difluorobenzene | -70°C to -50°C | Tetrahydrofuran | 75–80% | N/A |
| 3. Chiral Resolution/Reduction | Ti(OEt)₄, Sodium borohydride | Reflux to -30°C | Toluene | 70–75% | >98% |
This table illustrates representative conditions adapted from synthetic methodologies for achieving high optical purity. vulcanchem.com
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is an area of growing importance. The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient in terms of atom economy and resource utilization.
One of the most promising green approaches is the use of biocatalysis. Enzymes such as transaminases and lipases operate under mild conditions (physiological pH and temperature) in aqueous media, offering a sustainable alternative to traditional chemical catalysts that often require harsh conditions and organic solvents. nih.govresearchgate.net For the synthesis of chiral 2-substituted pyrrolidines, transaminases have been shown to produce products with exceptional enantiomeric excesses (often >99.5%) and high analytical yields. nih.govacs.org This biocatalytic approach avoids the use of heavy metals, which are common in many asymmetric chemical syntheses. nih.govacs.org
The choice of solvent is another core principle of green chemistry. Efforts are made to replace hazardous organic solvents with greener alternatives. Water is an ideal green solvent as it is non-toxic, non-flammable, and abundant. mdpi.com While the low solubility of organic substrates can be a challenge, techniques like using co-solvents can overcome this limitation. mdpi.com Ethanol is another example of an eco-friendly solvent that can be used in multi-component reactions to synthesize pyrrolidinone derivatives, a related class of compounds. vjol.info.vn
Furthermore, green chemistry emphasizes improving atom economy by designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Multi-component reactions and catalytic cycles are key strategies for achieving this, minimizing the generation of waste. mdpi.com The use of recyclable catalysts, whether enzymatic or metallic, also contributes to a greener process by reducing waste and production costs. mdpi.com
Table 2: Comparison of Traditional vs. Green Chemistry Approaches
| Feature | Traditional Synthetic Approach | Green Chemistry Approach |
| Catalyst | Often relies on heavy or rare metal catalysts. nih.gov | Utilizes biocatalysts (e.g., transaminases) or recyclable catalysts. nih.govacs.orgmdpi.com |
| Solvents | Commonly uses volatile and potentially toxic organic solvents (e.g., Dichloromethane, Toluene). vulcanchem.com | Employs safer, environmentally benign solvents like water or ethanol. mdpi.com |
| Reaction Conditions | May require extreme temperatures (very high or very low) and pressures. vulcanchem.com | Typically proceeds under mild conditions (e.g., room temperature, atmospheric pressure). nih.gov |
| Waste Generation | Can produce significant stoichiometric byproducts and waste. | Designed for high atom economy, minimizing waste through catalytic and one-pot reactions. mdpi.com |
| Enantioselectivity | Achieved via chiral auxiliaries or metal-ligand complexes. | Often achieved with high precision using enzymes. nih.govacs.org |
Stereochemical Control and Enantiomeric Purity Assessment in Research
Mechanistic Insights into Stereocontrol in the Synthesis of (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride
The asymmetric synthesis of 2-substituted pyrrolidines, including the (2R)-enantiomer of 2-(2-methylpropyl)pyrrolidine, relies on strategies that can effectively control the three-dimensional arrangement of atoms at the newly formed stereocenter. This control is achieved by manipulating the energetic landscape of the reaction pathway, ensuring that the transition state leading to the desired (R)-isomer is significantly lower in energy than the one leading to the (S)-isomer. Key strategies include the use of chiral auxiliaries, enantioselective catalysts, and a thorough understanding of transition state models.
A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a prochiral substrate. wikipedia.orgchemscene.com This auxiliary, derived from a readily available enantiopure source (the "chiral pool"), directs the stereochemical outcome of a subsequent reaction by creating a diastereomeric intermediate. researchgate.net The inherent stereochemistry of the auxiliary provides a biased environment, favoring the approach of reagents from one face of the molecule over the other due to steric hindrance.
In the context of synthesizing (2R)-2-(2-methylpropyl)pyrrolidine, a chiral auxiliary can be attached to either the nitrogen or a carbon atom of a suitable acyclic precursor or a pyrrolidine (B122466) precursor. For instance, auxiliaries derived from amino acids, such as (R)-phenylglycinol or (S)-proline, are commonly employed. nih.govacs.org One hypothetical pathway could involve the alkylation of an enolate derived from a γ-amino acid derivative where the nitrogen is part of a chiral auxiliary structure, like an oxazolidinone popularized by David Evans. wikipedia.org
The general process is as follows:
Attachment: A prochiral starting material is covalently bonded to the chiral auxiliary.
Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, reduction, or cycloaddition) occurs, with the auxiliary sterically directing the formation of one diastereomer in excess. researchgate.net For example, in an alkylation reaction, the bulky groups of the auxiliary block one face of the enolate, forcing the incoming electrophile (in this case, a 2-methylpropyl group equivalent) to attack from the less hindered face.
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary.
Commonly used chiral auxiliaries and their sources are listed below.
| Chiral Auxiliary Type | Common Precursor(s) | Key Feature for Stereocontrol |
| Oxazolidinones (Evans Auxiliaries) | Amino acids (e.g., valine, phenylalanine) | Rigid structure with a substituent that blocks one face of the enolate. |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | (S)-proline | Forms chiral hydrazones, directing alkylation of the resulting aza-enolate. |
| Pseudoephedrine | (1R,2R)- or (1S,2S)-Pseudoephedrine | Forms amides that are alkylated with high diastereoselectivity. |
| Camphorsultam (Oppolzer's Sultam) | Camphorsulfonic acid | Provides excellent steric hindrance and predictable stereochemical outcomes. |
Enantioselective catalysis offers a more atom-economical alternative to the stoichiometric use of chiral auxiliaries. nih.gov In this approach, a small amount of a chiral catalyst creates a chiral environment that repeatedly influences the stereochemical outcome of the reaction. For the synthesis of 2-alkylpyrrolidines, transition metal catalysis, particularly with rhodium, palladium, or iridium, is a powerful tool. mdpi.comnih.govresearchgate.net The key to success lies in the design of the chiral ligand that coordinates to the metal center.
The fundamental principles of chiral ligand design for inducing enantioselectivity include:
Steric Hindrance: The ligand should possess bulky groups that are strategically positioned to differentiate between the two prochiral faces of the substrate or the two enantiotopic transition states. This steric repulsion directs the substrate to bind to the metal in a specific orientation.
Electronic Effects: The electronic properties of the ligand can influence the reactivity and geometry of the metal complex, which in turn affects the transition state energy. Electron-donating or electron-withdrawing groups on the ligand can fine-tune the catalyst's performance.
Structural Rigidity and Chirality Elements: Privileged ligand scaffolds often have a rigid C2-symmetric backbone (like BINAP or DuPhos) or possess multiple elements of chirality (central, axial, planar), such as in ferrocene-based ligands like Josiphos. mdpi.comnih.gov This rigidity reduces the number of possible conformations in the transition state, leading to a more predictable and higher enantiomeric excess (ee). mdpi.com
A potential catalytic route to (2R)-2-(2-methylpropyl)pyrrolidine could be the asymmetric hydrogenation of a corresponding 2-(2-methylpropyl)-1-pyrroline precursor using a chiral rhodium or iridium catalyst coordinated to a bidentate phosphine (B1218219) ligand. The ligand's chiral scaffold would control the facial selectivity of hydrogen delivery to the C=N double bond, favoring the formation of the (R)-enantiomer.
The ability to predict the stereochemical outcome of an asymmetric reaction hinges on a detailed understanding of the competing transition state geometries. mdpi.com The enantiomeric excess of a reaction is determined by the difference in the Gibbs free energy (ΔΔG‡) between the transition states leading to the R and S enantiomers. A difference of just 1.8 kcal/mol at room temperature can lead to an enantiomeric excess of over 95%.
In the synthesis of substituted pyrrolidines, stereocontrol is often achieved during a crucial ring-forming (cyclization) or substitution step. mappingignorance.org Computational studies and mechanistic experiments are used to model these transition states. Key factors that stabilize the favored transition state include:
Minimization of Steric Interactions: The substituents on the substrate, auxiliary, or ligand arrange themselves to minimize non-bonded steric strain (e.g., 1,3-diaxial interactions in a chair-like transition state). wikipedia.org
Favorable Electronic and Orbital Interactions: The geometry is often influenced by the need to achieve optimal orbital overlap for the bond-breaking and bond-forming processes.
Chelation and Hydrogen Bonding: In many systems, chelation control, where a Lewis acid or a metal coordinates to multiple sites on the substrate, can lock the molecule into a rigid conformation, leading to high selectivity. mdpi.com Similarly, intramolecular hydrogen bonds can pre-organize the substrate in a way that favors a specific reaction pathway.
For the synthesis of (2R)-2-(2-methylpropyl)pyrrolidine via a method like the reductive cyclization of a γ-chloro ketimine, the stereochemistry is determined by the direction of hydride delivery to the imine carbon. nih.gov The geometry of the transition state, influenced by the reducing agent and any chiral controller present, dictates whether the hydride attacks from the Re or Si face, thus determining the final configuration at the C2 position.
Methods for Enantiomeric Excess Determination in Research
Once an asymmetric synthesis is complete, it is crucial to accurately determine its success by measuring the enantiomeric excess (ee) of the product. heraldopenaccess.usnih.gov Enantiomeric excess is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers. For chiral amines and their salts like this compound, chromatographic techniques are the most powerful and widely used methods for this analysis. heraldopenaccess.us
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of non-volatile compounds in research and industry. heraldopenaccess.usresearchgate.net The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). chromatographyonline.com This transient formation of diastereomeric complexes between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. chromatographyonline.com
For the analysis of a basic compound like 2-(2-methylpropyl)pyrrolidine, several factors must be optimized:
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) (e.g., Chiralcel OD-H) or amylose (B160209) (e.g., Chiralpak AD-H), are often effective for separating a wide range of chiral compounds, including amines. researchgate.netnih.gov
Mobile Phase: A normal-phase mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol, is commonly used with polysaccharide CSPs. chromatographyonline.com
Additives: To improve peak shape and resolution for basic analytes, a small amount of a basic additive, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), is often added to the mobile phase to suppress undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support. chromatographyonline.com
Detection: A standard UV detector is typically used for detection. If the analyte lacks a strong chromophore, derivatization with a UV-active agent may be necessary, or alternative detectors like a mass spectrometer (LC-MS) or a circular dichroism (CD) detector can be employed. heraldopenaccess.usresearchgate.net
A hypothetical chiral HPLC separation for 2-(2-methylpropyl)pyrrolidine might yield the following results.
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Triethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
The enantiomeric excess would be calculated from the integrated peak areas of the two enantiomers: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] × 100.
Gas chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. Chiral GC columns contain a stationary phase that is itself chiral, most commonly based on cyclodextrin (B1172386) derivatives. Cyclodextrins are cyclic oligosaccharides that have a chiral, cone-like structure. The interior of the cone is relatively hydrophobic, while the exterior is hydrophilic, allowing for various interactions (e.g., inclusion complexation, hydrogen bonding, dipole-dipole) that can differentiate between enantiomers.
For the analysis of 2-(2-methylpropyl)pyrrolidine, which is a relatively volatile amine, direct analysis may be possible. However, it is often advantageous to perform a derivatization step prior to GC analysis. This serves two purposes:
Increased Volatility and Thermal Stability: Converting the amine to a less polar derivative, such as a trifluoroacetamide (B147638) (TFA) or a carbamate (B1207046), can improve its chromatographic behavior.
Enhanced Chiral Recognition: The introduction of a new functional group can create additional points of interaction with the chiral stationary phase, leading to better separation.
The choice of the specific cyclodextrin derivative (e.g., substituted α-, β-, or γ-cyclodextrin) as the stationary phase is critical and often determined empirically to find the optimal separation for a given pair of enantiomers. Quantification is performed by integrating the peak areas from the flame ionization detector (FID) or mass spectrometer (MS) detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents or Derivatization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. In an achiral environment, enantiomers are indistinguishable by NMR as they exhibit identical spectra. However, by introducing a chiral auxiliary, it is possible to create a diastereomeric environment, leading to distinct NMR signals for each enantiomer, which allows for their quantification. nih.govibs.re.kr This can be achieved through two primary methods: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), including chiral shift reagents.
Chiral Derivatizing Agents (CDAs):
This method involves the covalent reaction of the chiral analyte, in this case, the secondary amine of 2-(2-methylpropyl)pyrrolidine, with an enantiomerically pure chiral derivatizing agent. This reaction forms a pair of diastereomers which, unlike enantiomers, have different physical properties and thus exhibit distinct signals in the NMR spectrum. researchgate.net A commonly used CDA for amines is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid, or its acyl chloride. nih.gov
The reaction of (2R)- and (2S)-2-(2-methylpropyl)pyrrolidine with a single enantiomer of a CDA, for instance, (R)-Mosher's acid chloride, would result in two different diastereomeric amides. The protons in the vicinity of the stereocenter of the pyrrolidine ring in these two diastereomers will experience different magnetic environments, leading to separate resonances in the ¹H NMR spectrum. The relative integration of these distinct signals directly corresponds to the enantiomeric ratio of the original amine mixture.
For example, the ¹H NMR spectrum of the resulting diastereomeric amides would likely show differences in the chemical shifts (δ) for the protons on the pyrrolidine ring and the isobutyl substituent. By comparing the integration of a specific, well-resolved proton signal for the (R,R)-diastereomer versus the (S,R)-diastereomer, the enantiomeric excess (ee) can be calculated.
Hypothetical ¹H NMR Data for Diastereomeric Amides of 2-(2-methylpropyl)pyrrolidine:
| Proton | Chemical Shift (δ) for (R,R)-diastereomer (ppm) | Chemical Shift (δ) for (S,R)-diastereomer (ppm) | Δδ (ppm) |
| Pyrrolidine H2 | 3.85 | 3.95 | 0.10 |
| Isobutyl CH₂a | 1.60 | 1.55 | 0.05 |
| Isobutyl CH₂b | 1.45 | 1.50 | -0.05 |
| Isobutyl CH | 1.90 | 1.88 | 0.02 |
| Isobutyl CH₃ | 0.92 | 0.90 | 0.02 |
Note: This table is a hypothetical representation to illustrate the principle. Actual chemical shifts would be determined experimentally.
Chiral Solvating Agents (CSAs) and Chiral Shift Reagents (CSRs):
Alternatively, chiral solvating agents can be used to create a transient diastereomeric association with the enantiomers of the analyte. researchgate.netnih.gov These non-covalent interactions are sufficient to induce small but measurable differences in the chemical shifts of the enantiomers. This method is often preferred as it is non-destructive and does not require chemical modification of the analyte. nih.gov
Lanthanide-based chiral shift reagents are a subset of CSAs that can induce large chemical shift differences, simplifying the analysis. ibs.re.kr However, they can also cause line broadening in the NMR spectrum. For a compound like 2-(2-methylpropyl)pyrrolidine hydrochloride, the amine would first need to be deprotonated to its free base form to interact with the CSA or CSR.
The choice between using a CDA or a CSA depends on the specific analyte and the desired level of accuracy. Derivatization often leads to larger and more easily quantifiable signal separation, while solvation methods are faster and non-invasive. researchgate.net
Chemical Transformations and Derivatization Strategies of 2r 2 2 Methylpropyl Pyrrolidine Hydrochloride
Functionalization of the Pyrrolidine (B122466) Nitrogen Atom
The secondary amine nitrogen in (2R)-2-(2-methylpropyl)pyrrolidine is the most nucleophilic and readily functionalized position. Before reaction, the hydrochloride salt is typically neutralized with a base to liberate the free amine.
N-Alkylation and N-Acylation Reactions
N-Alkylation of the pyrrolidine nitrogen introduces an alkyl group, converting the secondary amine into a tertiary amine. This is typically achieved by reaction with an alkyl halide (e.g., alkyl chloride, bromide, or iodide) in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial to prevent the formation of undesired quaternary ammonium (B1175870) salts.
N-Acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming a stable amide linkage. This transformation is readily accomplished using various acylating agents. Acyl chlorides and acid anhydrides are common reagents for this purpose, often used in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. For example, the reaction with benzoyl chloride introduces a benzoyl group, while acetic anhydride (B1165640) yields the corresponding N-acetyl derivative. Peptide coupling reagents can also be employed to form amide bonds with carboxylic acids.
Table 1: Representative N-Alkylation and N-Acylation Reactions of 2-Substituted Pyrrolidines
| Transformation | Reagent | Base | Solvent | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Bromide | K₂CO₃ | DMF | Tertiary Amine |
| N-Acylation | Benzoyl Chloride | Pyridine | CH₂Cl₂ | N-Benzoyl Pyrrolidine |
| N-Acylation | Acetic Anhydride | Pyridine | - | N-Acetyl Pyrrolidine |
| N-Acylation | Carboxylic Acid | HATU, DIPEA | DMF | N-Acyl Pyrrolidine |
Formation of Amide, Sulfonamide, and Carbamate (B1207046) Derivatives
Beyond simple acylation, the pyrrolidine nitrogen can be incorporated into other important functional groups, significantly diversifying the molecular scaffold.
Sulfonamide derivatives are synthesized by reacting the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. This reaction forms a robust N-S bond and is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many therapeutic agents.
Carbamate derivatives are typically formed through two primary routes. The first involves the reaction of the pyrrolidine with a chloroformate ester (R-O-COCl), which introduces an alkoxycarbonyl group to the nitrogen. The second route utilizes the reaction with an isocyanate (R-N=C=O), which results in the formation of a substituted urea (B33335) linkage if the starting material is an amine, or a carbamate if the isocyanate is trapped with an alcohol after its formation from an acyl azide (B81097) (Curtius rearrangement). These reactions are fundamental for installing common nitrogen-protecting groups, such as Boc (from di-tert-butyl dicarbonate) and Cbz (from benzyl (B1604629) chloroformate), or for creating linkages in bioactive molecules.
Table 2: Synthesis of N-Sulfonyl and N-Carbamoyl Derivatives
| Derivative | Reagent Class | Example Reagent | Product Functional Group |
|---|---|---|---|
| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride | -SO₂-N< |
| Carbamate | Chloroformate | Benzyl chloroformate | -C(O)O-N< |
| Urea-type | Isocyanate | Phenyl isocyanate | -C(O)NH-N< |
Transformations at the Chiral Center (C2) and Side Chain
Modifying the carbon framework of (2R)-2-(2-methylpropyl)pyrrolidine is more challenging than N-functionalization but offers pathways to more significant structural alterations.
Elaboration of the Isopropyl Group
Direct functionalization of the isobutyl (2-methylpropyl) side chain is synthetically challenging due to the presence of strong, unactivated C-H bonds. Such transformations typically require harsh conditions or sophisticated catalytic systems that can differentiate between the various C-H bonds in the molecule. Methods involving radical-based hydrogen atom abstraction or transition-metal-catalyzed C-H activation could potentially be employed, but literature specifically detailing the elaboration of the isobutyl group on this particular pyrrolidine scaffold is limited. These transformations remain an area for further research and development.
Regioselective Functionalization of the Pyrrolidine Ring
Achiral pyrrolidine can be functionalized at the α-position (C2) through redox-neutral methods. For 2-substituted pyrrolidines like (2R)-2-(2-methylpropyl)pyrrolidine, the existing stereocenter at C2 can direct the regioselectivity of further functionalization. The C5 position (the other α-carbon) becomes a primary target for derivatization.
Recent advances in C-H activation chemistry have provided tools for such transformations. For instance, redox-triggered α-C-H functionalization can lead to the diastereoselective introduction of substituents at the C5 position, yielding unsymmetrically 2,5-disubstituted pyrrolidines. These reactions often proceed through the formation of an N-acylimminium ion intermediate, which is then trapped by a nucleophile. The stereochemical outcome is influenced by the steric and electronic properties of the C2-substituent, which directs the incoming nucleophile to the opposite face of the ring, leading to a high degree of diastereoselectivity.
Table 3: Strategies for Regioselective Functionalization of 2-Substituted Pyrrolidines
| Strategy | Position Functionalized | Key Intermediate | Stereochemical Control |
|---|---|---|---|
| Redox-Neutral α-C-H Arylation | C5 | N-Acylimminium ion | Diastereoselective |
| Ligand-Assisted Pd-Catalysis | C5 | Cyclopalladated species | Diastereoselective |
Synthesis of Pyrrolidine-Based Scaffolds and Complex Chiral Building Blocks
(2R)-2-(2-methylpropyl)pyrrolidine serves as a crucial chiral starting material for the synthesis of more complex molecular architectures. Its inherent chirality, derived from L-leucine, makes it an attractive precursor for creating enantiomerically pure pharmaceutical intermediates and other high-value chemical entities.
The functional handles—the secondary amine and the chiral center—allow for its incorporation into larger molecules with precise stereochemical control. For example, it can be used as a chiral auxiliary to direct the stereochemical course of a reaction, after which it can be cleaved and recovered. More commonly, it is integrated as a permanent structural feature into the final target molecule.
The derivatization strategies discussed in the preceding sections are the tools used to build upon this foundational scaffold. By combining N-functionalization with subsequent ring or side-chain modifications, chemists can construct diverse libraries of complex molecules. These molecules often feature multiple stereocenters and are designed to interact with biological targets in a highly specific manner, a critical aspect in modern drug discovery. The synthesis of potent enzyme inhibitors and receptor modulators has been achieved using strategies that begin with chiral 2-substituted pyrrolidines.
Incorporation into Polycyclic Systems
The rigid structure of polycyclic systems can offer enhanced selectivity and potency for drug candidates. The (2R)-2-(2-methylpropyl)pyrrolidine moiety has been successfully integrated into such frameworks, particularly in the development of kinase inhibitors and histamine (B1213489) H₃ receptor antagonists.
One notable application is in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, which are core structures in a variety of kinase inhibitors. The secondary amine of the (2R)-2-(2-methylpropyl)pyrrolidine can be utilized for nucleophilic substitution on an activated pyrimidine (B1678525) ring, followed by intramolecular cyclization to construct the fused pyrrole (B145914) ring. This strategy leverages the inherent chirality of the starting material to introduce a stereocenter that can be crucial for specific interactions within the kinase active site. The isobutyl group at the 2-position of the pyrrolidine ring contributes to favorable hydrophobic interactions, further enhancing the inhibitory activity of the resulting polycyclic molecule. vulcanchem.com
Another significant area is the development of histamine H₃ receptor antagonists. The (2R)-2-(2-methylpropyl)pyrrolidine ring is often a key component of the pharmacophore responsible for binding to the receptor. Synthetic strategies involve linking the pyrrolidine nitrogen to a core aromatic or heteroaromatic system, which itself may be part of a larger polycyclic framework. These multi-ring systems are designed to occupy specific binding pockets of the receptor, and the stereochemistry of the pyrrolidine ring is often critical for achieving high affinity and selectivity. vulcanchem.com
The synthesis of these polycyclic systems can involve multi-step sequences, including protection-deprotection strategies for the pyrrolidine nitrogen, followed by coupling reactions and subsequent cyclizations to build the final fused-ring architecture.
Formation of Conjugated and Hybrid Structures
The concept of creating hybrid molecules by combining two or more distinct pharmacophores into a single entity is a powerful strategy in drug discovery. (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride serves as a versatile anchor for the synthesis of such conjugated and hybrid structures, aiming to achieve synergistic or multi-target effects.
The secondary amine of the pyrrolidine provides a convenient handle for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to link it to other molecular fragments. These fragments can range from simple aromatic rings to complex bioactive molecules.
For instance, in the pursuit of novel therapeutic agents, the (2R)-2-(2-methylpropyl)pyrrolidine moiety can be conjugated with other heterocyclic systems known for their biological activities. The formation of an amide bond between the pyrrolidine nitrogen and a carboxylic acid-containing pharmacophore is a common and straightforward approach to generate these hybrid structures.
The table below illustrates representative examples of reaction types used to form conjugated structures starting from (2R)-2-(2-methylpropyl)pyrrolidine.
| Reaction Type | Reactant 1 | Reactant 2 | Resulting Linkage | Product Class |
| Amide Coupling | (2R)-2-(2-methylpropyl)pyrrolidine | Carboxylic Acid (R-COOH) | Amide (-CO-N<) | Hybrid Molecule |
| Nucleophilic Substitution | (2R)-2-(2-methylpropyl)pyrrolidine | Activated Heterocycle (e.g., chloropyrimidine) | C-N Bond | Heterocyclic Conjugate |
| Reductive Amination | (2R)-2-(2-methylpropyl)pyrrolidine | Aldehyde or Ketone (R-CHO or R-CO-R') | C-N Bond | Amine Conjugate |
These derivatization strategies allow for the systematic exploration of the chemical space around the (2R)-2-(2-methylpropyl)pyrrolidine scaffold. By varying the nature of the linked pharmacophore and the type of conjugation, chemists can fine-tune the pharmacological profile of the resulting hybrid molecules to achieve desired therapeutic outcomes. The inherent chirality of the starting pyrrolidine is preserved throughout these transformations, ensuring the stereochemical integrity of the final products, which is often a critical determinant of their biological activity. vulcanchem.com
Based on a comprehensive review of available scientific literature, there is no specific information detailing the applications of the compound This compound in the advanced asymmetric organic synthesis contexts provided in the requested outline.
Searches for its use as a chiral building block for constructing stereodefined carbon skeletons or as a precursor for specific enantiomerically pure bioactive scaffolds did not yield any dedicated research findings. Similarly, there is no available data on its role as a chiral ligand in metal-catalyzed asymmetric reactions, including asymmetric hydrogenation, asymmetric carbon-carbon bond formation (such as Aldol (B89426), Michael, or Grignard additions), or asymmetric carbon-heteroatom bond formation.
While the broader class of chiral pyrrolidine derivatives is widely utilized in these areas of asymmetric synthesis, the specific applications for this compound are not documented in the accessible literature. Therefore, it is not possible to provide the detailed, research-backed article as per the specified structure and content requirements.
Applications of 2r 2 2 Methylpropyl Pyrrolidine Hydrochloride in Advanced Asymmetric Organic Synthesis
Role as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Applications in Enantioselective Oxidation and Reduction Reactions
Currently, there is a lack of specific, published research detailing the use of (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride as a catalyst or ligand in enantioselective oxidation or reduction reactions. While chiral pyrrolidine (B122466) derivatives are fundamental to many catalytic systems for these transformations, the performance and application of this specific isobutyl-substituted pyrrolidine hydrochloride have not been characterized in the existing literature.
Utilization as an Organocatalyst in Metal-Free Asymmetric Transformations
The pyrrolidine structure is a privileged scaffold in aminocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.gov Organocatalysts based on this structure are pivotal in a vast number of metal-free asymmetric transformations. bohrium.com However, specific studies focusing on this compound as the primary organocatalyst are not described in the available scientific literature, precluding a detailed discussion of its specific modes of action.
Enamine Catalysis
In enamine catalysis, chiral secondary amines react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines. This strategy is widely employed in asymmetric α-functionalization reactions. While numerous proline and diarylprolinol ether derivatives have been extensively studied and proven effective, there is no specific data available on the efficacy, substrate scope, or stereoselectivity of this compound in enamine-mediated reactions.
Iminium Catalysis
Iminium catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This activation mode is central to many enantioselective conjugate addition reactions. As with enamine catalysis, despite the general importance of the pyrrolidine core, there are no specific reports on the use of this compound for this purpose.
This compound in Multi-Component Reactions (MCRs) for Chiral Synthesis
Multi-component reactions (MCRs) are powerful tools for building molecular complexity in a single step. Chiral amines are sometimes employed as catalysts or as chiral components in these reactions to induce stereoselectivity. A comprehensive search of the literature does not yield any studies where this compound has been specifically utilized as a catalyst or a reactant in MCRs for chiral synthesis.
Computational and Mechanistic Investigations of 2r 2 2 Methylpropyl Pyrrolidine Hydrochloride
Conformational Analysis of the Pyrrolidine (B122466) Ring and its Derivatives
The five-membered pyrrolidine ring, a core structure in the title compound, is not planar. nih.gov Its flexibility allows it to adopt various non-planar conformations to minimize steric strain, a phenomenon crucial to its biological activity. nih.gov These conformations are not static but are in a dynamic equilibrium, interconverting through a process known as pseudorotation.
Pseudorotation and Ring Puckering Modes
The conformation of a five-membered ring like pyrrolidine can be described by a concept called pseudorotation. nih.govunito.it This process involves the out-of-plane displacement, or "puckering," of the ring atoms. unito.it The two most predominant puckering modes for the pyrrolidine ring are the "envelope" (or Cγ-exo and Cγ-endo) and "twist" conformations. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. unito.it The twist conformation has two adjacent atoms displaced on opposite sides of the plane formed by the other three atoms.
The specific puckering of the pyrrolidine ring can be influenced by the substituents attached to it. nih.govnih.gov These puckering modes are crucial as they determine the three-dimensional shape of the molecule and, consequently, its interactions with biological targets. nih.gov For instance, in proline residues within proteins, the pyrrolidine ring puckering can be designated as "UP" or "DOWN," and this has been shown to be influenced by whether the proline is in a cis or trans configuration. researchgate.netnih.gov
Influence of Substituents on Conformation
Substituents on the pyrrolidine ring play a significant role in determining its preferred conformation. nih.govacs.org Both steric and electronic factors of the substituents influence the puckering of the ring. nih.govacs.org For example, the electronegativity of a substituent at the C-4 position can favor either an endo or exo pucker. nih.gov Specifically, an electronegative substituent in the cis position tends to increase the endo puckering, while a trans electronegative substituent favors the exo pucker. nih.gov
In the case of (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride, the 2-methylpropyl (isobutyl) group at the C-2 position is a key determinant of the ring's conformation. nih.gov The steric bulk of the isobutyl group will influence the pseudorotation of the ring to adopt a conformation that minimizes steric hindrance. The protonation of the nitrogen atom to form the hydrochloride salt also impacts the electronic environment and, consequently, the conformational preference of the ring.
Table 1: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Description |
| Pseudorotation | The continuous puckering motion of the five-membered ring, allowing it to adopt various low-energy conformations. nih.govunito.it |
| Ring Puckering Modes | Predominantly "envelope" and "twist" conformations, which describe the out-of-plane displacement of ring atoms. unito.it |
| Substituent Effects | The steric bulk and electronic properties (e.g., electronegativity) of substituents dictate the preferred puckering mode. nih.govnih.govacs.org |
| Protonation State | The charge on the nitrogen atom influences the electronic distribution and conformational equilibrium of the ring. |
Quantum Chemical Calculations (e.g., DFT Studies) on Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. researchgate.neteurjchem.com These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, providing insights into the molecule's behavior in chemical reactions.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes the distribution of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
For pyrrolidine derivatives, the nitrogen atom's lone pair of electrons significantly contributes to the HOMO. The energy and spatial distribution of the HOMO and LUMO can be influenced by the substituents on the ring. In the case of this compound, the isobutyl group and the positive charge on the nitrogen atom will affect the energies of these frontier orbitals, thereby influencing its reactivity.
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential maps (ESPs) are three-dimensional visualizations of the charge distribution within a molecule. avogadro.cclibretexts.org They are color-coded to represent regions of positive and negative electrostatic potential. youtube.com Red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. youtube.comresearchgate.net
Table 2: Key Parameters from Quantum Chemical Calculations
| Parameter | Description | Relevance to this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. | The nitrogen lone pair contributes significantly, influencing its nucleophilic character (in the free base form). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. | The positive charge on the nitrogen in the hydrochloride salt lowers the LUMO energy, making it more susceptible to nucleophilic attack. |
| Electrostatic Potential | The potential energy of a positive test charge at various points around the molecule. avogadro.cclibretexts.org | The map would show a high positive potential around the ammonium (B1175870) group, indicating a site for interaction with anions or nucleophiles. |
Mechanistic Elucidation of Reactions Involving this compound
The pyrrolidine ring is a common scaffold in many bioactive molecules and catalysts, and understanding the mechanisms of its reactions is crucial for the synthesis of new compounds. mdpi.comnih.gov Reactions involving (2R)-2-(2-methylpropyl)pyrrolidine can be broadly categorized into those where it acts as a nucleophile (in its free base form) and those involving transformations of the pyrrolidine ring itself.
As a secondary amine, the free base of (2R)-2-(2-methylpropyl)pyrrolidine is nucleophilic and can participate in a variety of reactions, such as N-alkylation, N-acylation, and condensation reactions with carbonyl compounds. The stereochemistry at the C-2 position can influence the stereochemical outcome of these reactions, making it a useful chiral auxiliary or building block in asymmetric synthesis.
Computational studies can be employed to elucidate the mechanisms of these reactions. For example, DFT calculations can be used to model the transition states of reactions, providing insights into the reaction pathways and the factors that control selectivity. researchgate.net For instance, in the synthesis of pyrrolidine derivatives, computational methods have been used to determine the energy barriers for different reaction steps, such as Michael additions and tautomerization processes. researchgate.net
In the context of its use in catalysis, for example, in enamine catalysis, the pyrrolidine nitrogen reacts with a carbonyl compound to form an enamine intermediate. The stereochemistry of the pyrrolidine ring, influenced by the isobutyl group, would then direct the subsequent reaction of the enamine with an electrophile, leading to the formation of a chiral product.
Transition State Modeling for Stereoselectivity Rationalization
The stereoselectivity of reactions catalyzed by chiral pyrrolidine derivatives is determined by the relative energy of the diastereomeric transition states. nih.gov Computational modeling allows for the precise geometric and energetic characterization of these transient structures, revealing the subtle interactions that favor the formation of one stereoisomer over another.
In a typical asymmetric reaction, such as an aldol (B89426) or Mannich reaction, the catalyst forms an enamine with one of the substrates (e.g., a ketone). acs.org This enamine then attacks the second substrate (e.g., an aldehyde or imine). The stereochemical outcome is dictated during this C-C bond-forming step. Transition state models, such as the Houk-List model developed for proline catalysis, provide a framework for understanding this selectivity. rsc.org For (2R)-2-(2-methylpropyl)pyrrolidine, the bulky isobutyl group at the C2 position plays a crucial role in shielding one face of the enamine, directing the electrophile to the opposite face.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can predict stereoselectivities with a high degree of accuracy, typically with errors of less than 0.5 kcal/mol for the relative activation energies of competing transition states. nih.gov By comparing the calculated free energy barriers (ΔG‡) for the pathways leading to the (R) and (S) products, the enantiomeric excess (ee) can be predicted. The lower energy transition state corresponds to the major product enantiomer.
Table 1: Hypothetical Calculated Energy Barriers for Competing Transition States This table represents typical data obtained from DFT studies on proline-derived catalysts, illustrating the energy differences that lead to stereoselectivity.
| Transition State | Description | Relative Free Energy (ΔG‡, kcal/mol) | Key Stabilizing Interaction |
| TS-Re | Attack from the Re-face of the electrophile | 0.0 | Hydrogen bond (N-H···O) |
| TS-Si | Attack from the Si-face of the electrophile | +2.1 | Steric clash with isobutyl group |
As the data illustrates, the transition state leading to the major product (TS-Re) is lower in energy due to favorable non-covalent interactions and minimized steric repulsion. The energy difference of 2.1 kcal/mol between the two transition states would theoretically result in a high enantiomeric excess for the product formed via TS-Re.
Energy Profiles of Catalytic Cycles
The catalytic cycle for a (2R)-2-(2-methylpropyl)pyrrolidine-catalyzed reaction typically involves:
Formation of the enamine intermediate from the catalyst and the ketone substrate.
The stereodetermining C-C bond formation between the enamine and the electrophile.
Hydrolysis of the resulting iminium ion to release the product and regenerate the catalyst.
Each of these steps has an associated energy barrier. By calculating the Gibbs free energy of each reactant, intermediate, and transition state, a reaction coordinate diagram can be constructed. researchgate.net These calculations often reveal that the C-C bond-forming step is the rate-determining and stereodetermining step of the reaction. acs.org
Table 2: Representative Gibbs Free Energy Profile for a Catalytic Cycle This table provides an example of a calculated energy profile for a reaction catalyzed by a pyrrolidine derivative. Energies are relative to the separated reactants.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | Catalyst + Ketone + Aldehyde | 0.0 |
| TS1 | Enamine Formation Transition State | +10.2 |
| Intermediate 1 | Enamine | +4.5 |
| TS2 (Major) | C-C Bond Formation (Re-face attack) | +8.5 |
| TS2 (Minor) | C-C Bond Formation (Si-face attack) | +10.9 |
| Intermediate 2 | Iminium Adduct | -5.0 |
| TS3 | Hydrolysis Transition State | +12.1 |
| Products | Catalyst + Aldol Product | -15.0 |
This profile shows that while hydrolysis (TS3) has the highest absolute barrier, the energy difference between the competing stereodetermining transition states (TS2 Major vs. TS2 Minor) is what governs the enantioselectivity of the reaction.
Solvent Effects and Non-Covalent Interactions
The reaction environment significantly influences the outcomes of organocatalytic reactions. Computational models must account for solvent effects to accurately reproduce experimental results. rsc.org This is often achieved using implicit solvent models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. acs.orgmdpi.com The choice of solvent can alter the relative energies of transition states by preferentially stabilizing more polar structures.
Beyond bulk solvent effects, specific non-covalent interactions are fundamental to the mechanism of stereoselection. nih.gov These interactions, though weak individually, collectively create a chiral environment that differentiates the competing transition states. Key interactions include:
Hydrogen Bonding: A crucial interaction in many proline-type catalyzed reactions, often involving the pyrrolidine N-H group and the electrophile, which helps to orient the reactants in the transition state. mdpi.com
Steric Repulsion: Unfavorable steric interactions between bulky groups, such as the catalyst's isobutyl group and the substrates, destabilize certain transition state geometries. nih.gov
CH/π Interactions: Interactions between C-H bonds and aromatic rings of the substrates can provide additional stabilization to the favored transition state. nih.gov
Advanced computational techniques, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect and quantify the various non-covalent interactions within a transition state, confirming which forces are most critical for stereochemical control. nih.gov
Table 3: Analysis of Non-Covalent Interactions in the Stereodetermining Transition State This table exemplifies how computational analysis can quantify the energetic contributions of different interactions in stabilizing the favored transition state.
| Interaction Type | Interacting Groups | Calculated Stabilization Energy (kcal/mol) |
| Hydrogen Bonding | Pyrrolidine N-H and Aldehyde Carbonyl | -4.5 |
| Steric Repulsion | Isobutyl Group and Aldehyde Phenyl Ring | +1.8 (destabilizing minor TS) |
| CH/π Interaction | Enamine C-H and Aldehyde Phenyl Ring | -1.2 |
| Dispersion | Overall Catalyst-Substrate Complex | -3.5 |
This detailed analysis reveals that a combination of strong hydrogen bonding and subtle CH/π and dispersion forces stabilizes the favored transition state, while steric hindrance effectively blocks the competing pathway, leading to high enantioselectivity. nih.govnih.gov
Advanced Analytical Techniques for Research and Development of 2r 2 2 Methylpropyl Pyrrolidine Hydrochloride
Spectroscopic Methods for Structural Assignment in Research Contexts
Spectroscopic techniques are indispensable for the unambiguous determination of a molecule's chemical structure. In the context of (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride, high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) spectroscopy are primary tools for confirming its identity and stereochemistry.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. nih.gov Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to four or five decimal places, which allows for the confident determination of a unique molecular formula.
For this compound, the free base, (2R)-2-(2-methylpropyl)pyrrolidine, has a molecular formula of C8H17N. Using HRMS with a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]+ would be observed. The high-resolution measurement would distinguish the exact mass of this ion from other ions with the same nominal mass but different elemental compositions. This capability is crucial for verifying the identity of the synthesized compound and ruling out potential isobaric impurities.
Table 1: HRMS Data for Molecular Formula Confirmation of (2R)-2-(2-methylpropyl)pyrrolidine
| Parameter | Theoretical Value | Observed Value (Hypothetical) |
| Molecular Formula | C8H17N | - |
| Monoisotopic Mass | 127.1361 u | - |
| Ion Species | [M+H]+ | [M+H]+ |
| Theoretical m/z | 128.1434 u | - |
| Observed m/z | - | 128.1432 u |
| Mass Accuracy | - | < 5 ppm |
While 1D NMR (¹H and ¹³C) provides initial structural information, complex molecules like this compound benefit from advanced two-dimensional (2D) NMR experiments for complete and unambiguous structural assignment. researchgate.netresearchgate.net These techniques reveal through-bond and through-space correlations between nuclei, which are essential for assembling the molecular framework and determining relative stereochemistry. ipb.ptharvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the proton networks within the pyrrolidine (B122466) ring and the isobutyl side chain. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each carbon atom's chemical shift based on its attached proton(s). ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is invaluable for connecting different fragments of the molecule, such as linking the isobutyl group to the pyrrolidine ring at the C2 position. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. diva-portal.org This is particularly important for confirming the stereochemistry at the C2 position by observing spatial correlations between the proton at C2 and protons on the isobutyl group and other parts of the pyrrolidine ring. frontiersin.org
These experiments, used in concert, provide a detailed and robust structural elucidation of the molecule. researchgate.net
Table 2: Hypothetical 2D NMR Correlations for this compound
| 2D NMR Technique | Information Obtained | Example of Structural Insight |
| COSY | ¹H-¹H J-coupling correlations | Identifies adjacent protons (e.g., H-2/H-3, H-3/H-4, H-4/H-5) in the pyrrolidine ring and protons within the isobutyl group. |
| HSQC | Direct ¹H-¹³C correlations | Assigns specific carbon signals to their attached protons (e.g., C-2 to H-2). |
| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations | Connects the isobutyl substituent to the pyrrolidine ring (e.g., correlation from isobutyl CH₂ protons to C-2 of the ring). |
| NOESY/ROESY | Through-space ¹H-¹H proximity | Determines the relative stereochemistry and conformation by showing spatial proximity between protons on the ring and the substituent. |
Chromatographic Methods for Purity and Impurity Profiling in Research
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to assessing the purity of chemical compounds and identifying potential impurities. asianjpr.com For research and development purposes, robust and sensitive methods are required to ensure the quality of this compound.
Developing an HPLC method for purity analysis involves a systematic process of optimizing various parameters to achieve good separation of the main compound from any process-related impurities or degradation products. asianjpr.com Key steps in method development include:
Column Selection: A reversed-phase column (e.g., C18) is often a starting point for separating organic molecules. researchgate.net Chiral stationary phases may be necessary to resolve enantiomeric impurities if the synthesis is not perfectly stereoselective. researchgate.net
Mobile Phase Optimization: A mixture of an aqueous buffer and an organic solvent (like acetonitrile (B52724) or methanol) is typically used. sielc.comfda.gov The pH of the buffer and the gradient of the organic solvent are adjusted to achieve optimal resolution and peak shape.
Detector Selection: UV detection is common, although if impurities lack a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or mass spectrometry (MS) may be employed.
Once developed, the method must be validated to ensure it is fit for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net
Table 3: Key Parameters for HPLC Method Validation
| Validation Parameter | Description |
| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of test results to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Understanding the stability of a compound is crucial. Forced degradation studies are performed to identify potential degradation products and elucidate degradation pathways. nih.gov The compound is subjected to a variety of stress conditions, such as acid, base, oxidation, heat, and light, to accelerate its decomposition. mdpi.com
HPLC coupled with mass spectrometry (HPLC-MS/MS) is a powerful tool for this research. nih.gov The HPLC separates the parent drug from its degradation products, and the mass spectrometer provides mass information that helps in the structural identification of these new entities. mdpi.com By analyzing the degradation products formed under different stress conditions, a comprehensive degradation profile can be constructed, which is vital for determining appropriate storage and handling conditions.
Table 4: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat | Hydrolysis of labile functional groups |
| Base Hydrolysis | 0.1 M NaOH, heat | Base-catalyzed hydrolysis |
| Oxidation | 3% H₂O₂, ambient temperature | Formation of N-oxides or other oxidation products |
| Thermal | Dry heat (e.g., 60-80°C) | Thermally induced decomposition |
| Photolytic | Exposure to UV/Visible light (ICH Q1B) | Photodecomposition |
Crystallographic Analysis (X-ray Diffraction) of this compound and its Derivatives
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. nih.gov This technique provides precise information on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecule's connectivity and conformation in the solid state. nih.gov
For a chiral molecule like this compound, X-ray crystallography is particularly valuable as it can determine the absolute stereochemistry of the chiral center (the C2 position of the pyrrolidine ring) without ambiguity, typically by using the Flack parameter. researchgate.net This analysis confirms that the correct enantiomer has been synthesized. Furthermore, the crystallographic data reveals how the molecules pack in the crystal lattice and details the intermolecular interactions, such as the hydrogen bonds between the pyrrolidinium (B1226570) nitrogen, the proton, and the chloride anion, which dictate the physical properties of the solid material.
Table 5: Illustrative Crystallographic Data for a Pyrrolidine Hydrochloride Derivative
| Parameter | Description |
| Crystal System | The crystal system (e.g., Orthorhombic, Monoclinic). |
| Space Group | The symmetry group of the crystal (e.g., P2₁2₁2₁). |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |
| Bond Lengths/Angles | Precise measurements of all bond lengths and angles in the molecule. |
| Absolute Configuration | Determination of the absolute stereochemistry at chiral centers. |
| Hydrogen Bonding | Details of intermolecular N-H···Cl⁻ interactions. |
Emerging Research Directions and Future Outlook for 2r 2 2 Methylpropyl Pyrrolidine Hydrochloride
Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Catalyst Design
Machine learning algorithms, particularly Bayesian optimization, can efficiently navigate the complex, multi-dimensional parameter space of a chemical reaction. By iteratively suggesting new experimental conditions and learning from the results, these models can rapidly identify the optimal temperature, solvent, concentration, and stoichiometry for reactions catalyzed by (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride. This approach can lead to substantial improvements in yield, enantioselectivity, and reaction time, while minimizing the number of required experiments.
The table below illustrates a hypothetical optimization of a catalyzed reaction using a machine learning model.
| Experiment | Temperature (°C) | Concentration (M) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 25 | 0.1 | 10 | 65 | 88 |
| 2 | 40 | 0.2 | 5 | 78 | 92 |
| 3 | 30 | 0.15 | 7.5 | 85 | 95 |
| ... | ... | ... | ... | ... | ... |
| Optimized | 32 | 0.18 | 6 | 92 | 98 |
Furthermore, generative AI models are being employed to design novel catalysts based on the (2R)-2-(2-methylpropyl)pyrrolidine scaffold. By learning from vast datasets of known catalysts and their performance, these models can propose new molecular structures with enhanced activity, stability, or selectivity. This in silico design process has the potential to revolutionize the development of next-generation organocatalysts.
Exploration of Novel Reactivity Modes and Catalytic Cycles
While this compound is well-known for its role in enamine and iminium ion catalysis, researchers are actively exploring its potential to engage in novel reactivity modes. The unique steric and electronic properties of the 2-methylpropyl substituent may enable unprecedented catalytic transformations. By carefully tuning reaction conditions and substrate scope, it may be possible to unlock new catalytic cycles that go beyond traditional activation pathways.
One area of investigation is the potential for this catalyst to participate in radical-mediated reactions. The pyrrolidine (B122466) nitrogen could, under specific conditions, engage in single-electron transfer processes, opening up new avenues for asymmetric radical catalysis. Additionally, the combination of this compound with other catalytic species, such as metal complexes or photoredox catalysts, could lead to synergistic effects and the discovery of entirely new cooperative catalytic systems.
Development of Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, there is a strong emphasis on developing more sustainable and environmentally benign methods of production. This includes the use of renewable starting materials, the reduction of hazardous waste, and the implementation of more energy-efficient processes.
One promising approach is the use of biocatalysis in the synthesis of the pyrrolidine core. Enzymes, such as imine reductases or transaminases, could be employed to construct the chiral center with high enantioselectivity, avoiding the need for classical resolution or chiral auxiliaries. Furthermore, the development of continuous flow processes for the synthesis of this compound can offer significant advantages in terms of safety, scalability, and resource efficiency.
The following table compares a traditional batch synthesis with a potential continuous flow process.
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Solvent Volume | High | Low |
| Reaction Time | Hours to Days | Minutes to Hours |
| Energy Consumption | High | Low |
| Waste Generation | High | Low |
| Scalability | Limited | High |
Potential for Derivatization into Next-Generation Chiral Reagents and Scaffolds
The (2R)-2-(2-methylpropyl)pyrrolidine framework serves as an excellent starting point for the development of new chiral reagents and molecular scaffolds. By chemically modifying the pyrrolidine ring or the 2-methylpropyl group, it is possible to create a diverse library of derivatives with tailored properties. These new molecules could find applications as chiral ligands for metal-catalyzed reactions, as resolving agents for the separation of enantiomers, or as building blocks for the synthesis of complex natural products and pharmaceuticals.
For instance, the introduction of coordinating groups, such as phosphines or pyridines, onto the pyrrolidine scaffold could lead to the development of novel ligands for asymmetric transition metal catalysis. The derivatization of the pyrrolidine nitrogen with different functional groups can also be used to fine-tune the steric and electronic properties of the catalyst, allowing for greater control over reactivity and selectivity.
Expanding Applications in Chemoenzymatic and Bio-Inspired Synthesis
The combination of organocatalysis with biocatalysis, known as chemoenzymatic synthesis, offers a powerful strategy for the efficient construction of complex molecules. This compound can be used in tandem with enzymes to perform sequential or concurrent transformations, leading to highly efficient and stereoselective synthetic routes. For example, an enzyme could be used to create a chiral intermediate, which is then further transformed in a subsequent step catalyzed by the pyrrolidine derivative.
Furthermore, researchers are drawing inspiration from biological systems to design new catalytic processes. The principles of enzyme catalysis, such as substrate pre-organization and transition state stabilization, can be applied to the design of small molecule catalysts like this compound. By mimicking the active sites of enzymes, it may be possible to develop organocatalysts with unprecedented levels of activity and selectivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-(2-methylpropyl)pyrrolidine hydrochloride?
- Methodology :
- Chiral synthesis : Start with (2S)-2-allylpyrrolidine derivatives (e.g., (2S,4R)-2-Allyl-4-hydroxy-1-methoxycarbonyl pyrrolidine) and perform Scission-allylation reactions to introduce the 2-methylpropyl group. Subsequent hydrogenation and deprotection yield the target compound .
- Protecting groups : Use methoxycarbonyl (Moc) to stabilize intermediates during alkylation or hydrogenation steps. Final HCl treatment removes the protecting group and forms the hydrochloride salt .
Q. How can the stereochemical purity of this compound be validated?
- Methodology :
- Chiral HPLC : Employ a Chiralpak® IC column with a mobile phase of hexane:isopropanol (80:20) and 0.1% trifluoroacetic acid. Retention times and peak symmetry confirm enantiomeric excess (e.g., >98% ee) .
- Optical rotation : Compare observed [α]D values with literature data (e.g., +12.5° in methanol) to confirm the (2R) configuration .
Q. What are the critical storage conditions for maintaining stability?
- Methodology :
- Store at –20°C in airtight, light-resistant containers under nitrogen. The compound is hygroscopic; desiccants like silica gel are essential to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Reaction optimization : Screen solvents (e.g., THF vs. dichloromethane) and catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation efficiency. For example, THF may improve solubility of intermediates, increasing yield by 15–20% .
- Kinetic studies : Use in-situ IR or NMR to monitor reaction progress and identify side reactions (e.g., over-reduction of allyl groups) .
Q. What analytical strategies are effective for impurity profiling?
- Methodology :
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to detect trace impurities (e.g., des-methylpropyl byproducts). Compare with reference standards from pharmacopeial guidelines .
- NMR spectroscopy : 2D-COSY and HSQC experiments differentiate regioisomers or diastereomers in crude mixtures .
Q. How can chiral inversion during synthesis be minimized?
- Methodology :
- Low-temperature reactions : Perform alkylation at –78°C to reduce racemization.
- Steric hindrance : Use bulky leaving groups (e.g., mesyl instead tosyl) in intermediates to protect the chiral center .
Q. What in vitro assays are suitable for evaluating pharmacological activity?
- Methodology :
- Enzyme inhibition : Screen against DPP-IV using fluorogenic substrates (e.g., H-Gly-Pro-AMC). IC50 values <10 nM indicate high potency, as seen in structurally related pyrrolidine-based inhibitors .
- Cell permeability : Use Caco-2 monolayers to assess logP and P-gp efflux ratios, critical for CNS-targeted applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
